Methyl 5-ethynylnicotinate
Overview
Description
Methyl 5-ethynylnicotinate: is an organic compound with the molecular formula C9H7NO2 It is a derivative of nicotinic acid, featuring an ethynyl group at the 5-position of the pyridine ring and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethynylnicotinate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 5-iodonicotinic acid methyl ester is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethynylnicotinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under mild conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated compounds like ethyl derivatives.
Substitution: Formation of substituted nicotinates with various functional groups.
Scientific Research Applications
Chemistry: Methyl 5-ethynylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its ethynyl group provides a versatile handle for further functionalization.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength.
Mechanism of Action
The mechanism by which Methyl 5-ethynylnicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Methyl nicotinate: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
Ethyl 5-ethynylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Ethynylnicotinic acid: The carboxylic acid derivative, which can be used in different types of reactions compared to the ester.
Uniqueness: Methyl 5-ethynylnicotinate is unique due to the presence of both the ethynyl group and the methyl ester. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl 5-ethynylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJQYJRZUJBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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